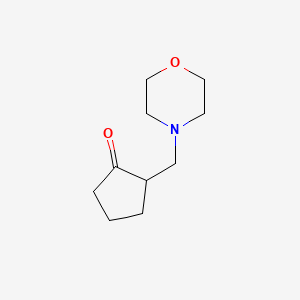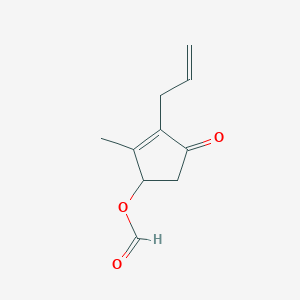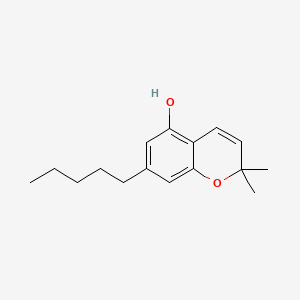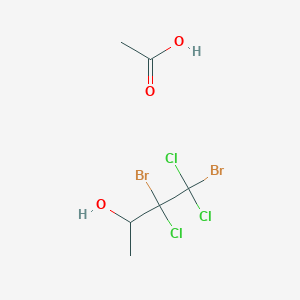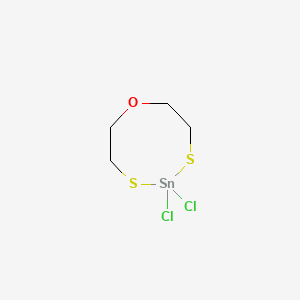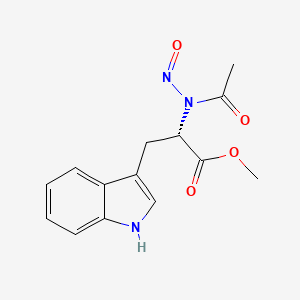methanone CAS No. 55578-87-5](/img/structure/B14640666.png)
[5-(2-Azidophenyl)furan-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Azidophenyl)furan-2-ylmethanone: is an organic compound that features a furan ring substituted with a phenyl group and an azidophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Azidophenyl)furan-2-ylmethanone typically involves the reaction of 2-azidobenzoyl chloride with furan-2-yl phenylmethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 5-(2-Azidophenyl)furan-2-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(2-Azidophenyl)furan-2-ylmethanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, with or without the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the azido group.
Aplicaciones Científicas De Investigación
Chemistry: 5-(2-Azidophenyl)furan-2-ylmethanone is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and materials with unique electronic properties.
Biology: The compound is studied for its potential as a photoaffinity label, which can be used to investigate protein-ligand interactions and identify binding sites on proteins.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals with antimicrobial or anticancer properties.
Industry: In the industrial sector, 5-(2-Azidophenyl)furan-2-ylmethanone is investigated for its use in the development of advanced materials, such as polymers and coatings with specific functional properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Azidophenyl)furan-2-ylmethanone involves its ability to undergo photolysis upon exposure to ultraviolet light, leading to the generation of reactive intermediates such as nitrenes. These intermediates can form covalent bonds with nearby molecules, making the compound useful as a photoaffinity label. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
5-(2-Aminophenyl)furan-2-ylmethanone: Similar structure but with an amine group instead of an azido group.
5-(2-Bromophenyl)furan-2-ylmethanone: Similar structure but with a bromine atom instead of an azido group.
5-(2-Nitrophenyl)furan-2-ylmethanone: Similar structure but with a nitro group instead of an azido group.
Uniqueness: The presence of the azido group in 5-(2-Azidophenyl)furan-2-ylmethanone makes it unique compared to its analogs. The azido group imparts distinct reactivity, particularly in photochemical reactions, making the compound valuable for applications requiring the generation of reactive intermediates.
Propiedades
Número CAS |
55578-87-5 |
|---|---|
Fórmula molecular |
C17H11N3O2 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
[5-(2-azidophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11N3O2/c18-20-19-14-9-5-4-8-13(14)15-10-11-16(22-15)17(21)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
UVVFFMYXWDAWSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



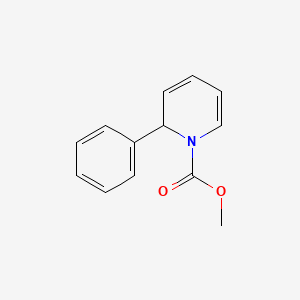
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
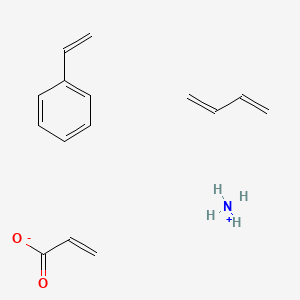
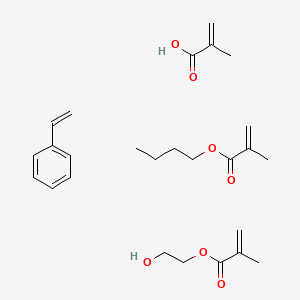
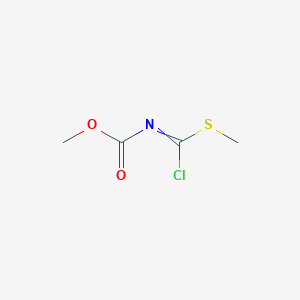
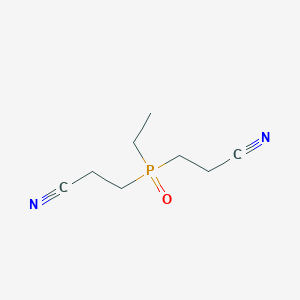
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
